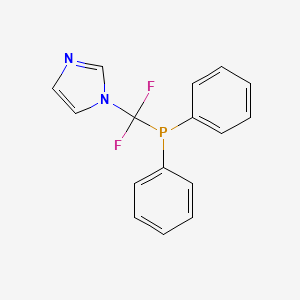
Imidazol-1-yl-difluoromethyl-diphenylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazol-1-yl-difluoromethyl-diphenylphosphine is a chemical compound with the molecular formula C16H13F2N2P It is characterized by the presence of an imidazole ring, a difluoromethyl group, and a diphenylphosphine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazol-1-yl-difluoromethyl-diphenylphosphine typically involves the reaction of imidazole with difluoromethyl-diphenylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: Imidazol-1-yl-difluoromethyl-diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with different oxidation states.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
Imidazol-1-yl-difluoromethyl-diphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis
Mecanismo De Acción
The mechanism of action of imidazol-1-yl-difluoromethyl-diphenylphosphine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Imidazole: A basic heterocyclic compound with broad applications in chemistry and biology.
Diphenylphosphine: A phosphine compound used in various chemical reactions and as a ligand.
Difluoromethylphosphine: A compound with similar functional groups but different chemical properties.
Uniqueness: The presence of both imidazole and diphenylphosphine moieties allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C16H13F2N2P |
|---|---|
Peso molecular |
302.26 g/mol |
Nombre IUPAC |
[difluoro(imidazol-1-yl)methyl]-diphenylphosphane |
InChI |
InChI=1S/C16H13F2N2P/c17-16(18,20-12-11-19-13-20)21(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
Clave InChI |
FXHCDUWKIROIST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(N3C=CN=C3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B13421025.png)


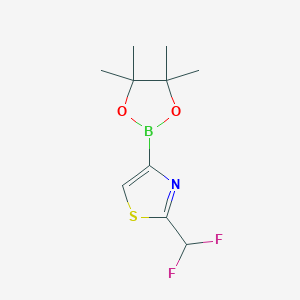
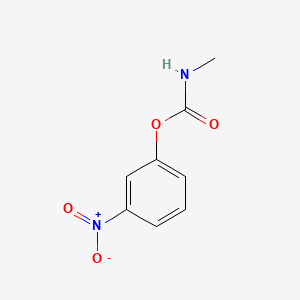

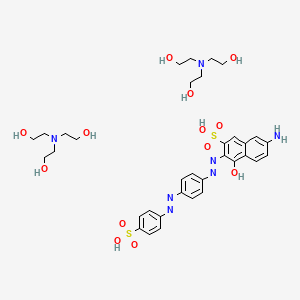

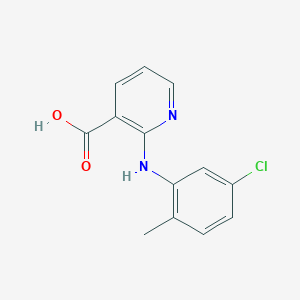
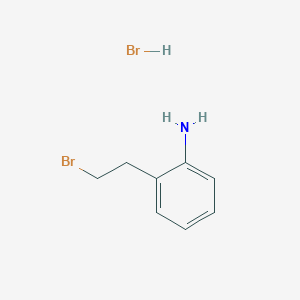
![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13421058.png)
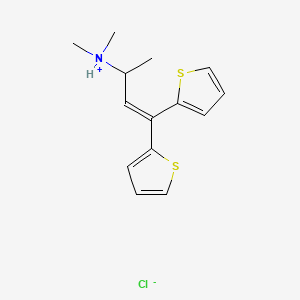
![2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane](/img/structure/B13421085.png)
![1-(4-fluorophenyl)-4-[(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one](/img/structure/B13421097.png)
